molecular formula C15H20BrNO2 B13090919 tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

Cat. No.: B13090919
M. Wt: 326.23 g/mol
InChI Key: VKALKPQXPARKSV-UHFFFAOYSA-N
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Description

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a synthetic organic compound that belongs to the class of benzoazepines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the starting materials may include a brominated aromatic compound and a tert-butyl ester, which undergo cyclization in the presence of a base and a solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s derivatives .

Comparison with Similar Compounds

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate can be compared with other benzoazepine derivatives, such as:

These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of benzoazepine derivatives in medicinal chemistry.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-4-5-11-6-7-13(16)9-12(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3

InChI Key

VKALKPQXPARKSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)Br

Origin of Product

United States

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